molecular formula C11H19N3O4 B2760042 Azido-PEG4-propargyl CAS No. 1192590-91-2

Azido-PEG4-propargyl

Cat. No.: B2760042
CAS No.: 1192590-91-2
M. Wt: 257.29
InChI Key: FDQQZUZMUONMHN-UHFFFAOYSA-N
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Description

Azido-PEG4-propargyl is a chemical compound with the molecular formula C11H19N3O4. It is characterized by the presence of an azido group (-N3) and a terminal alkyne group (-C≡C-), connected through a polyethylene glycol (PEG) spacer. This compound is known for its unique reactivity and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne are biomolecules such as antibodies, proteins, and peptides that contain carboxylic acid . These biomolecules play crucial roles in various biological processes, including immune response, signal transduction, and enzymatic reactions.

Mode of Action

1-Azido-3,6,9,12-tetraoxapentadec-14-yne is an acetylene-containing reagent with a polyethylene glycol (PEG) spacer and azide functionality . The compound interacts with its targets through a process known as “click chemistry”, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction results in the covalent attachment of the compound to the target biomolecule, thereby modifying its properties .

Pharmacokinetics

Its peg spacer is known to enhance water solubility , which could potentially improve its absorption and distribution within the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Azido-3,6,9,12-tetraoxapentadec-14-yne. For instance, the efficiency of the CuAAC reaction can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability of the compound may be influenced by storage conditions, such as temperature and exposure to light.

Preparation Methods

The synthesis of Azido-PEG4-propargyl typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Azido-PEG4-propargyl undergoes various chemical reactions, including:

Biological Activity

Azido-PEG4-propargyl is a specialized chemical compound that plays a significant role in bioconjugation and click chemistry applications. Characterized by its azide and propargyl functional groups linked through polyethylene glycol (PEG), this compound is primarily utilized in the synthesis of bioconjugates for various biomedical applications, including drug delivery systems and targeted therapies.

Chemical Structure and Properties

The structure of this compound consists of:

  • Azide Group (-N₃) : This group is crucial for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a fundamental reaction in click chemistry.
  • Propargyl Group (-C≡C-H) : This alkyne group allows for stable linkage formation with azide-bearing molecules.
  • PEG Linker : The inclusion of PEG enhances the compound's solubility, biocompatibility, and flexibility, making it suitable for various biological applications.

Biological Activity

This compound exhibits notable biological activity primarily due to its utility in bioconjugation strategies. Here are some key aspects of its biological activity:

  • Bioconjugation Applications :
    • The compound can conjugate biomolecules such as proteins, nucleic acids, and small molecules, facilitating the study of biological interactions and processes.
    • It is particularly useful in creating targeted therapeutics by linking drugs to specific targeting ligands through click chemistry.
  • Drug Delivery Systems :
    • This compound can be employed to construct advanced drug delivery vehicles, such as PEGylated nanoparticles and liposomes, enhancing the stability and circulation time of therapeutic agents in vivo.
    • The ability to form stable triazole linkages through CuAAC allows for precise control over drug release mechanisms.
  • PROTAC Technology :
    • This compound serves as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation.
    • PROTACs leverage the body's natural protein degradation pathways to eliminate unwanted proteins, offering potential treatments for various diseases, including cancer.

Table 1: Summary of Key Applications

Application TypeDescriptionReference
BioconjugationLinking biomolecules for interaction studies
Drug Delivery SystemsEnhancing stability and circulation time of drugs
PROTAC DevelopmentInducing targeted protein degradation

Case Study: PROTAC Development

In a recent study, this compound was utilized to synthesize a PROTAC targeting PARK7/DJ-1, a protein implicated in Parkinson's disease. The research demonstrated that the integration of this compound allowed for efficient conjugation with E3 ligase ligands, leading to effective degradation of PARK7 in cellular models. This highlights the compound's potential in advancing therapeutic strategies against neurodegenerative diseases .

Properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13-14-12/h1H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQQZUZMUONMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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